2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile
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Overview
Description
2-Amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential pharmacological properties and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide typically involves multi-component reactions. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol or DMSO and bases such as potassium carbonate. The reaction is usually carried out under reflux conditions or with the aid of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction. Catalysts and reaction conditions are optimized to ensure cost-effectiveness and sustainability in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, which can further be utilized in various synthetic applications .
Scientific Research Applications
2-Amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Oxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Cyanoacetohydrazides: Used in the synthesis of various heterocyclic compounds and exhibit diverse chemical reactivity.
Uniqueness
2-Amino-6-(tert-butyl)-3-cyano-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromen-4-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and methoxy substituents contribute to its stability and potential pharmacological properties .
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-8a-methoxy-5,6,7,8-tetrahydrochromene-3,4-dicarbonitrile |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)10-5-6-16(20-4)13(7-10)11(8-17)12(9-18)14(19)21-16/h10H,5-7,19H2,1-4H3 |
InChI Key |
VRGACUCQYZATBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(C(=C(C(=C(O2)N)C#N)C#N)C1)OC |
Origin of Product |
United States |
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